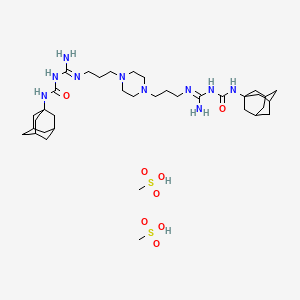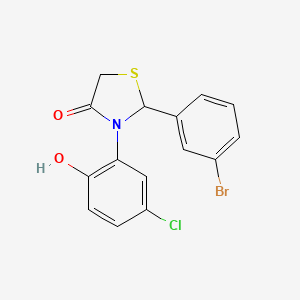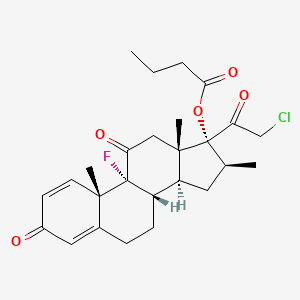
Butyrate de clobétasone
Vue d'ensemble
Description
Clobetasone butyrate is a steroid medicine used on the skin to treat swelling, itching, and irritation . It can help with skin problems such as eczema, contact dermatitis, psoriasis, insect bites, and stings . It’s available on prescription or you can buy it from a pharmacy or shop .
Molecular Structure Analysis
Clobetasone butyrate has a molecular formula of C26H32ClFO5 . Its average mass is 478.981 Da and its monoisotopic mass is 478.192230 Da .Physical And Chemical Properties Analysis
Clobetasone butyrate has a density of 1.3±0.1 g/cm3, a boiling point of 573.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 121.0±0.4 cm3 .Applications De Recherche Scientifique
Butyrate de clobétasone : Analyse complète des applications de la recherche scientifique : Le this compound est un corticostéroïde ayant diverses applications dans la recherche scientifique et la pratique clinique. Vous trouverez ci-dessous des sections détaillées axées sur les applications uniques de ce composé :
Recherche dermatologique
Le this compound a été largement étudié pour son efficacité dans le traitement des affections cutanées telles que l’eczéma. Ses puissantes propriétés anti-inflammatoires en font un sujet d’intérêt pour comprendre les mécanismes des thérapies dermatologiques et améliorer les protocoles de traitement .
Études ophtalmologiques
La recherche a évalué l’efficacité du this compound dans le traitement des affections oculaires, en particulier l’inflammation postopératoire après extraction de la cataracte. Son efficacité comparative par rapport à d’autres corticostéroïdes fournit des informations sur l’optimisation des soins postopératoires .
Analyse de la pharmacocinétique
Des études scientifiques ont étudié la pharmacocinétique du this compound, mesurant les taux plasmatiques après application topique. Ces recherches aident à comprendre l’absorption systémique et la distribution du composé, ce qui est crucial pour une planification de traitement sûre et efficace .
Évaluation des propriétés pharmaceutiques
Les propriétés pharmaceutiques du this compound, telles que les caractéristiques rhéologiques et la perméabilité, ont été analysées pour améliorer les stratégies de formulation des médicaments topiques. Ces études contribuent au développement de produits pharmaceutiques plus efficaces et conviviaux pour les patients .
Études de toxicité
Les études de toxicité sont essentielles pour évaluer le profil de sécurité de tout composé thérapeutique. Le this compound a fait l’objet d’évaluations de toxicité aiguë et subaiguë chez les modèles animaux, fournissant des données essentielles pour les approbations réglementaires et les directives d’utilisation clinique .
Recherche anti-inflammatoire
Les effets anti-inflammatoires du composé ont été comparés à ceux d’autres corticostéroïdes dans divers contextes, y compris les traitements intraoculaires. De telles études comparatives aident à choisir le corticostéroïde le plus approprié pour des affections inflammatoires spécifiques .
Mécanisme D'action
Target of Action
Clobetasone butyrate, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These receptors play a crucial role in the regulation of gene expression and protein synthesis, which in turn modulates the body’s immune response and reduces inflammation .
Mode of Action
Clobetasone butyrate interacts with its targets by binding to the cytoplasmic receptors. This binding induces the production of inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation such as prostaglandins, kinins, histamine, and liposomal enzymes . This interaction and the resulting changes help to reduce inflammation and associated symptoms.
Biochemical Pathways
The binding of clobetasone butyrate to cytoplasmic receptors affects several biochemical pathways. It inhibits the enzyme Phospholipase A2 , which is essential for the conversion of membrane phospholipids to Arachidonic acid . This inhibition disrupts the production of eicosanoids, a class of bioactive compounds that includes prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetics of clobetasone butyrate involves its absorption, distribution, metabolism, and excretion (ADME). After a single topical application of clobetasone butyrate, there is a measurable rise in its levels during the first 3 hours, after which the levels gradually fall . The concentrations of clobetasone butyrate are approximately ten times lower than those of clobetasol propionate . These properties impact the bioavailability of the drug and its therapeutic effectiveness.
Result of Action
The action of clobetasone butyrate results in significant molecular and cellular effects. It reduces the itchiness and erythema associated with conditions like eczema and dermatitis . In ophthalmology, clobetasone butyrate 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .
Action Environment
The action, efficacy, and stability of clobetasone butyrate can be influenced by various environmental factors. For instance, the method of application can affect the absorption of the drug. Spreading the cream or ointment in a thin layer over the area of irritated skin and carefully smoothing it into the skin in the direction that the hair grows until it disappears can enhance the drug’s effectiveness .
Safety and Hazards
Clobetasone butyrate may cause damage to organs through prolonged or repeated exposure . It’s advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25122-57-0 | |
| Record name | Clobetasone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone butyrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASONE BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Clobetasone butyrate?
A: Clobetasone butyrate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.
Q2: How does Clobetasone butyrate modulate the inflammatory response?
A: Upon binding to glucocorticoid receptors, Clobetasone butyrate inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.
Q3: Does Clobetasone butyrate impact DNA synthesis?
A: Yes, research indicates that Clobetasone butyrate can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.
Q4: What is the molecular formula and weight of Clobetasone butyrate?
A: The molecular formula for Clobetasone butyrate is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []
Q5: Is there information available on the spectroscopic data for Clobetasone butyrate?
A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like Clobetasone butyrate.
Q6: How stable is Clobetasone butyrate under different conditions?
A: Clobetasone butyrate exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for Clobetasone butyrate quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []
Q7: Does Clobetasone butyrate exhibit any catalytic properties?
A7: Clobetasone butyrate is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.
Q8: Have computational chemistry techniques been used to study Clobetasone butyrate?
A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to Clobetasone butyrate.
Q9: How do structural modifications affect the activity of Clobetasone butyrate?
A: Research comparing Clobetasone butyrate with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of Clobetasone butyrate, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.
Q10: Is there information about the SHE regulations surrounding the use and handling of Clobetasone butyrate?
A10: The provided research focuses on the clinical and pharmacological aspects of Clobetasone butyrate and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.
Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Clobetasone butyrate?
A: Numerous clinical trials have been conducted to assess the efficacy of Clobetasone butyrate in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing Clobetasone butyrate to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.
Q12: Has Clobetasone butyrate demonstrated efficacy in treating ocular conditions?
A: Yes, Clobetasone butyrate eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.
Q13: Is Clobetasone butyrate effective in treating dry eye in Sjogren syndrome?
A: A study investigated the efficacy and safety of low-dose (0.1%) Clobetasone butyrate eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.
Q14: What is the safety profile of Clobetasone butyrate?
A: Clobetasone butyrate is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.
Q15: Are there any concerns regarding the long-term use of Clobetasone butyrate?
A: While Clobetasone butyrate is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




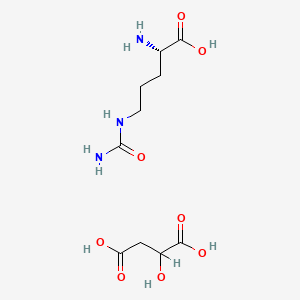

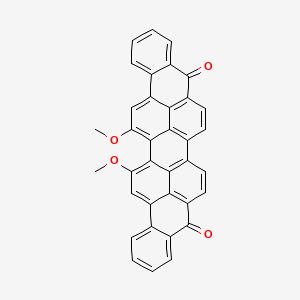
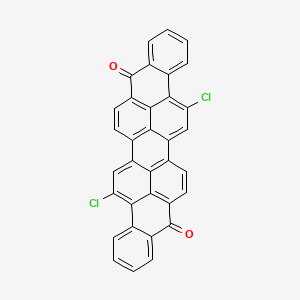
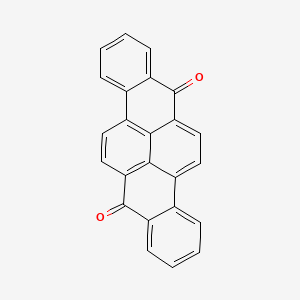
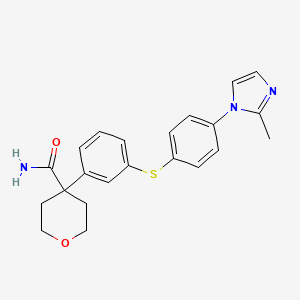
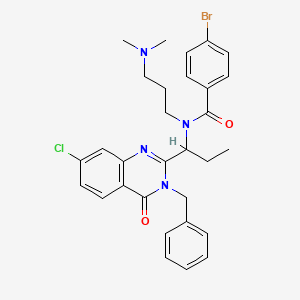

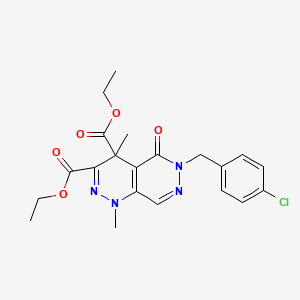
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)

